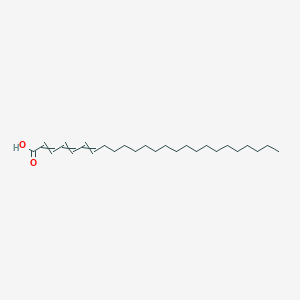
Pentacosa-2,4,6-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacosa-2,4,6-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds at positions 2, 4, and 6. This compound belongs to the class of trienoic acids, which are known for their significant roles in various biological processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacosa-2,4,6-trienoic acid typically involves the use of conjugated trienoic fatty acids as starting materials. One common method is the acid-catalyzed methylester preparation, which can be performed using reagents such as sodium methoxide/methanol or tetramethylguanidine/methanol . These methods are efficient in preventing artificial isomerization and the formation of byproducts.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as plant seed oils. The use of boron reagents in Suzuki–Miyaura coupling reactions has also been explored for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Pentacosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound make it susceptible to oxidation, leading to the formation of epoxides and peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature and pressure being critical factors .
Major Products Formed
The major products formed from these reactions include epoxides, peroxides, saturated fatty acids, esters, and amides. These products have diverse applications in various industries .
Scientific Research Applications
Pentacosa-2,4,6-trienoic acid has numerous scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound plays a role in the study of lipid metabolism and membrane biology.
Medicine: Research has shown its potential in targeting specific molecular pathways, such as the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which has implications in cancer treatment
Industry: It is used in the production of bio-based materials and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism of action of pentacosa-2,4,6-trienoic acid involves its interaction with molecular targets such as PPARγ. By activating this receptor, the compound can modulate gene expression and influence various cellular processes, including lipid metabolism and inflammation . The pathways involved include the regulation of oxidative stress and the epithelial–mesenchymal transition process in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentacosa-2,4,6-trienoic acid include:
Undeca-2,4,6-trienoic acid: A medium-chain fatty acid with similar structural features.
Hepta-2,4,6-trienoic acid: Another trienoic acid with a shorter carbon chain.
Uniqueness
This compound is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical and biological properties. Its ability to activate PPARγ and its applications in various fields highlight its significance compared to other trienoic acids .
Properties
CAS No. |
116127-16-3 |
|---|---|
Molecular Formula |
C25H44O2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
pentacosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h19-24H,2-18H2,1H3,(H,26,27) |
InChI Key |
SUOFYLSGRHWWRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















